p-tert-Butoxyanisole

Description

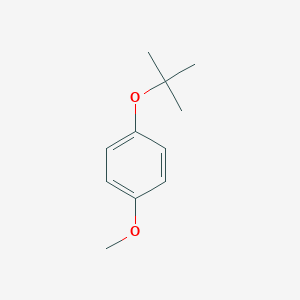

p-tert-Butoxyanisole (CAS: 5396-38-3), also known as 4-(tert-butyl)anisole, is an aromatic ether with the molecular formula C₁₁H₁₆O and an average molecular mass of 164.24 g/mol . Structurally, it consists of a methoxy group (-OCH₃) and a tert-butyl group (-C(CH₃)₃) attached to a benzene ring in the para position. This compound is a colorless liquid at room temperature, with a purity of up to 99%, and is primarily used as a chemical intermediate in organic synthesis . Its synonyms include Methyl 4-tert-butylphenyl ether, p-Methoxy-tert-butylbenzene, and 4-tert-Butylanisole .

Properties

CAS No. |

15360-00-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-9(12-4)6-8-10/h5-8H,1-4H3 |

InChI Key |

SOEWHLJEXIKEPN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)OC |

Other CAS No. |

15360-00-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Butylated Hydroxyanisole (BHA)

Molecular Formula : C₁₁H₁₆O₂

Molecular Weight : 180.24 g/mol

CAS : 25013-16-5

Key Features :

- BHA is a mixture of isomers , primarily 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole .

- Contains a phenolic hydroxyl group (-OH) in addition to the methoxy and tert-butyl groups.

- Physical State : Waxy solid, unlike the liquid form of p-tert-butoxyanisole.

- Applications : Widely used as a synthetic antioxidant in food, cosmetics, and pharmaceuticals due to its ability to scavenge free radicals .

Comparative Analysis :

3-tert-Butyl-4-hydroxyanisole

Molecular Formula : C₁₁H₁₆O₂

Molecular Weight : 180.24 g/mol

CAS : 25013-16-5 (as part of BHA mixture)

Key Features :

Comparative Analysis :

Structural and Functional Differences

- Functional Groups : The absence of a hydroxyl group in this compound makes it less reactive in radical scavenging compared to BHA and 3-tert-butyl-4-hydroxyanisole .

- Steric Effects : The tert-butyl group in all three compounds provides steric hindrance, enhancing thermal stability. However, the methoxy group in this compound contributes to its inertness in oxidative environments .

- Physical State : this compound’s liquid form contrasts with the solid state of BHA, influencing their respective industrial applications (e.g., liquid-phase reactions vs. solid preservatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.